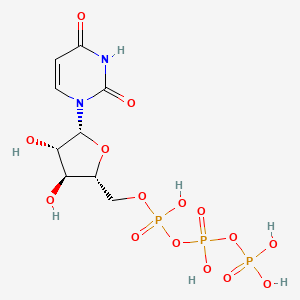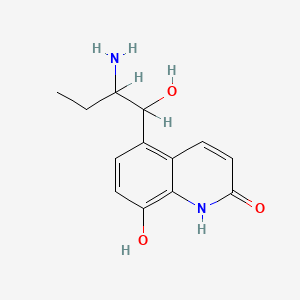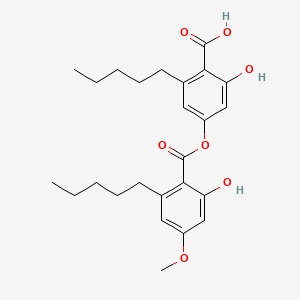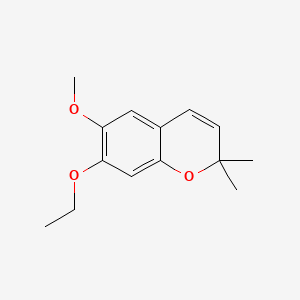![molecular formula C24H37Cl2NO3 B1219608 [(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] N,N-bis(2-chloroethyl)carbamate CAS No. 53033-00-4](/img/structure/B1219608.png)
[(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] N,N-bis(2-chloroethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound [(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] N,N-bis(2-chloroethyl)carbamate is a complex organic molecule with significant applications in various fields. This compound is characterized by its intricate structure, which includes multiple chiral centers and functional groups, making it a subject of interest in synthetic chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] N,N-bis(2-chloroethyl)carbamate typically involves multiple steps, starting from simpler steroidal precursors. The key steps include:
Formation of the core structure: This involves cyclization reactions to form the tetradecahydrocyclopenta[a]phenanthrene core.
Functional group modifications: Introduction of the 3-oxo and 10,13-dimethyl groups through selective oxidation and alkylation reactions.
Carbamate formation: The final step involves the reaction of the steroidal core with N,N-bis(2-chloroethyl)amine under controlled conditions to form the carbamate ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes:
Catalyst selection: Use of specific catalysts to improve reaction efficiency.
Reaction conditions: Optimization of temperature, pressure, and solvent systems to maximize product formation.
Purification techniques: Advanced purification methods such as chromatography and crystallization to obtain high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The 3-oxo group can be further oxidized under strong oxidizing conditions.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like ammonia or thiols in polar aprotic solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted carbamates or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthetic Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Biological Studies: Used in studies involving steroidal hormone analogs.
Medicine
Pharmacology: Investigated for its potential as an anticancer agent due to its ability to form DNA cross-links.
Industry
Material Science: Utilized in the development of advanced materials with specific properties.
Wirkmechanismus
The compound exerts its effects primarily through the formation of DNA cross-links, which inhibit DNA replication and transcription. This mechanism is particularly relevant in its potential use as an anticancer agent. The molecular targets include DNA strands, and the pathways involved are those related to DNA damage response and repair mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclophosphamide: Another N,N-bis(2-chloroethyl)carbamate with anticancer properties.
Ifosfamide: Similar structure and mechanism of action as an alkylating agent.
Uniqueness
[(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] N,N-bis(2-chloroethyl)carbamate is unique due to its specific steroidal structure, which may confer distinct biological activities and pharmacokinetic properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
53033-00-4 |
|---|---|
Molekularformel |
C24H37Cl2NO3 |
Molekulargewicht |
458.5 g/mol |
IUPAC-Name |
[(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] N,N-bis(2-chloroethyl)carbamate |
InChI |
InChI=1S/C24H37Cl2NO3/c1-23-9-7-17(28)15-16(23)3-4-18-19-5-6-21(24(19,2)10-8-20(18)23)30-22(29)27(13-11-25)14-12-26/h16,18-21H,3-15H2,1-2H3/t16-,18-,19-,20-,21-,23-,24-/m0/s1 |
InChI-Schlüssel |
GLOOSBNJICQRDG-KXBDTHCRSA-N |
SMILES |
CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4OC(=O)N(CCCl)CCCl)C |
Isomerische SMILES |
C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4OC(=O)N(CCCl)CCCl)C |
Kanonische SMILES |
CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4OC(=O)N(CCCl)CCCl)C |
Synonyme |
5 alpha-dihydrotestosterone-17 beta-N-bis(2-chloroethyl)carbamate DHT-NM dihydrotestosterone-17-N-bis(2-chloroethyl)carbamate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,3,14-trihydroxy-10,13-dimethyl-17-(2,3,7-trihydroxy-6-methylheptan-2-yl)-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B1219532.png)






![(1S,2R,3S,4S,5R,8R,9R,11S)-8-ethyl-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-(methyl-propan-2-ylamino)oxan-2-yl]oxy-9-methoxy-1,3,5,9,11,13-hexamethyl-7,15-dioxabicyclo[10.2.1]pentadec-12-ene-6,10-dione](/img/structure/B1219542.png)


![7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonane](/img/structure/B1219546.png)
